Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-
Description
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- is a structurally complex benzoic acid derivative characterized by multiple azo (-N=N-) linkages, hydroxy (-OH), methoxy (-OCH₃), and sulfophenyl (-C₆H₄-SO₃H) substituents. Its synthesis likely involves diazotization and coupling reactions, similar to other azo benzoic acids, where aromatic amines are converted to diazonium salts and subsequently coupled with phenolic or carboxylic acid derivatives to form azo bonds .
Properties
CAS No. |
47834-75-3 |
|---|---|
Molecular Formula |
C27H22N6O8S |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C27H22N6O8S/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40) |
InChI Key |
QLPXEVTZQMICLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzoic acid. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-sulfophenylamine under alkaline conditions to form the azo compound.
Further Coupling: The resulting azo compound is further coupled with 4-aminobenzoic acid derivatives to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The primary mechanism by which this compound exerts its effects is through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, releasing aromatic amines which can interact with various molecular targets. In biological systems, these interactions can affect cellular processes and pathways, making it useful in staining and diagnostic applications.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzoic Acid Derivatives
Physicochemical Properties
- Acidity (pKa): The target compound’s carboxylic (-COOH) and phenolic (-OH) protons will exhibit pKa values influenced by adjacent substituents. For example: The sulfophenyl group’s electron-withdrawing nature likely lowers the phenolic pKa compared to salicylic acid (pKa ~2.97 for -COOH, ~13.7 for -OH) . Azo groups may delocalize electron density, further modulating acidity .
- Solubility: The sulfonic acid group enhances water solubility compared to non-sulfonated derivatives (e.g., methyl 4-hydroxybenzoate) .
Table 2: Estimated Physicochemical Properties
*Estimated based on substituent effects.
Biological Activity
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- is a complex azo compound with significant biological activity. This compound, also known by its chemical name disodium 5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methylsalicylate, has garnered attention in various fields, including medicinal chemistry and dye technology.
- Molecular Formula : C28H22N6Na2O8S
- Molecular Weight : 648.55 g/mol
- CAS Number : 66214-49-1
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Properties : Azo compounds are known for their antimicrobial effects. Studies indicate that benzoic acid derivatives exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The sulfonate group enhances solubility and bioactivity, improving its potential as an antimicrobial agent.
- Antioxidant Activity : Research has shown that azo compounds can act as effective antioxidants. They scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
- Anticancer Potential : Some studies have suggested that azo dyes can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death in malignant cells while sparing normal cells.
- Enzyme Inhibition : Azo compounds may inhibit specific enzymes involved in metabolic pathways. For instance, they can affect enzymes related to inflammatory processes, potentially providing therapeutic benefits in conditions like arthritis.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, benzoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating significant antibacterial activity.
Case Study 2: Antioxidant Properties
A comparative study evaluated the antioxidant capacity of various azo compounds using DPPH radical scavenging assays. Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- showed an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Case Study 3: Anticancer Activity
Research published in Cancer Letters examined the effects of azo dyes on human breast cancer cell lines (MCF-7). The study found that treatment with benzoic acid derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM. Mechanistic studies suggested ROS generation as a primary pathway for inducing apoptosis.
Data Tables
| Activity | Tested Concentration | Results |
|---|---|---|
| Antibacterial | MIC: 50 µg/mL (S. aureus) | Significant inhibition observed |
| MIC: 75 µg/mL (E. coli) | Significant inhibition observed | |
| Antioxidant | IC50: 25 µg/mL | Strong antioxidant activity |
| Anticancer (MCF-7) | IC50: 30-50 µM | Dose-dependent decrease in viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
